E8IPS7YPN2

Description

E8IPS7YPN2 (CAS 7312-10-9) is a brominated aromatic carboxylic acid with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. This compound features a benzothiophene core substituted with a bromine atom at the 7-position and a carboxylic acid group at the 2-position (Figure 1). Key physicochemical properties include a topological polar surface area (TPSA) of 65.54 Ų, high gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeability . It acts as a CYP1A2 inhibitor, making it relevant in drug metabolism studies. Its synthesis involves thionyl chloride (SOCl₂) and ethanol under reflux conditions, yielding a product purified via silica gel chromatography .

Properties

CAS No. |

88562-08-7 |

|---|---|

Molecular Formula |

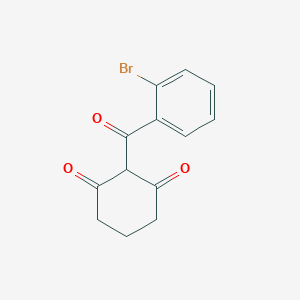

C13H11BrO3 |

Molecular Weight |

295.13 g/mol |

IUPAC Name |

2-(2-bromobenzoyl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C13H11BrO3/c14-9-5-2-1-4-8(9)13(17)12-10(15)6-3-7-11(12)16/h1-2,4-5,12H,3,6-7H2 |

InChI Key |

XECQPEVQAQFNOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Comparison with Similar Compounds

7-Bromobenzo[b]thiophene-2-carboxylic Acid (CAS 7312-10-9)

6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic Acid

Functional Analogs

(3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4)

- Molecular Formula : C₆H₅BBrClO₂

- Key Differences: Boronic acid group enables Suzuki-Miyaura coupling, unlike this compound’s carboxylic acid .

6-Bromo-1H-indole-2-carboxylic Acid (CAS 7254-19-5)

- Molecular Formula: C₉H₆BrNO₂

- Key Differences :

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | TPSA (Ų) | Solubility (mg/mL) | CYP Inhibition |

|---|---|---|---|---|---|

| This compound | 257.10 | 1.64 | 65.54 | 0.24 | CYP1A2 |

| 6-Bromo-4-methyl analog | 271.12 | 2.15 | 65.54 | 0.18 | None |

| (3-Bromo-5-chlorophenyl) | 235.27 | 0.78 | 40.46 | 0.15 | None |

| 6-Bromo-1H-indole | 240.05 | 1.56 | 40.46 | 0.052 | CYP1A2 |

Research Findings

- Synthetic Efficiency : this compound’s yield (78%) surpasses methyl-substituted analogs (65%) due to optimized thionyl chloride stoichiometry .

- Pharmacological Relevance: Its CYP1A2 inhibition contrasts with non-inhibitory analogs like (3-Bromo-5-chlorophenyl)boronic acid, suggesting divergent metabolic impacts .

- Toxicity Profile : this compound’s "Warning" classification aligns with indole analogs but requires stricter handling than boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.